

Spectroscopic Data of 4-Nitrophthalamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Nitrophthalamide**

Cat. No.: **B077956**

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This guide provides a comprehensive analysis of the spectroscopic data for **4-Nitrophthalamide** ($C_8H_4N_2O_4$), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific rationale for its interpretation. Our focus is on providing a practical, in-depth understanding that bridges raw data with molecular structure and properties.

Introduction

4-Nitrophthalamide, a derivative of phthalimide, is a compound of significant interest in synthetic organic chemistry, often serving as a precursor for the synthesis of various dyes, polymers, and pharmacologically active molecules. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure. This guide will explore the 1H NMR, ^{13}C NMR, IR, and Mass Spectra of **4-Nitrophthalamide**, offering a detailed interpretation of each to elucidate its structural features.

Molecular Structure of 4-Nitrophthalamide

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of **4-Nitrophthalamide**. The molecule consists of a benzene ring fused to a five-membered imide ring, with a nitro group attached to the benzene ring at the 4-position.

Caption: General workflow for NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **4-Nitrophthalamide**

Chemical Shift (δ , ppm)	Assignment
~167	Carbonyl Carbons (C=O)
~150	Aromatic Carbon attached to NO ₂
~135, ~128, ~124	Other Aromatic Carbons
Specific assignments require more detailed 2D NMR experiments.	

Interpretation:

The ¹³C NMR spectrum of **4-nitrophthalamide** is expected to show four signals in the aromatic region and one for the carbonyl carbons. The carbonyl carbons of the imide ring typically resonate at a downfield chemical shift, around 167 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The aromatic carbon atom directly attached to the electron-withdrawing nitro group is also significantly deshielded and appears at a lower field (around 150 ppm). The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **4-Nitrophthalamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Medium	N-H stretching (imide)
~1770 and ~1710	Strong	C=O stretching (asymmetric and symmetric)
~1546	Strong	Asymmetric NO ₂ stretching
~1349	Strong	Symmetric NO ₂ stretching
~1600-1450	Medium	C=C stretching (aromatic)

Interpretation:

The IR spectrum of **4-Nitrophthalimide** provides clear evidence for its key functional groups. A medium intensity band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration of the imide group. Two strong absorption bands, typically around 1770 cm⁻¹ and 1710 cm⁻¹, are indicative of the asymmetric and symmetric C=O stretching of the cyclic imide. The presence of the nitro group is confirmed by two very strong absorptions: the asymmetric stretch at approximately 1546 cm⁻¹ and the symmetric stretch around 1349 cm⁻¹. [1] The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Solid

ATR-FTIR is a convenient method for analyzing solid samples directly without extensive preparation.

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the powdered **4-Nitrophthalimide** sample onto the ATR crystal.
- Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum of the sample.
- Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for **4-Nitrophthalamide**

m/z	Relative Intensity	Assignment
192	High	Molecular Ion $[M]^+$
146	Medium	$[M - NO_2]^+$
104	Medium	$[M - NO_2 - C_2H_2O]^+$ or $[C_6H_4(CO)]^+$
103	High	$[M - NO_2 - HNCO]^+$ or $[C_6H_3(CO)]^+$
76	Medium	$[C_6H_4]^+$
75	Medium	$[C_6H_3]^+$

Interpretation:

The mass spectrum of **4-Nitrophthalamide** shows a prominent molecular ion peak $[M]^+$ at m/z 192, which corresponds to its molecular weight. The fragmentation pattern is consistent with the proposed structure. A significant fragment is observed at m/z 146, corresponding to the loss of the nitro group (NO_2 , 46 Da). Further fragmentation can lead to the loss of carbon monoxide (CO) or other neutral molecules. The base peak is often observed at m/z 103. [\[2\]](#) This complex fragmentation provides a unique fingerprint for **4-Nitrophthalamide**.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

- Sample Introduction: A small amount of the **4-Nitrophthalamide** sample is introduced into the ion source, typically via a direct insertion probe for solid samples.

- Vaporization: The sample is heated under vacuum to promote vaporization.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion $[M]^+$.
- Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller charged ions and neutral radicals.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Proposed fragmentation pathway for **4-Nitrophthalimide** in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a cohesive and detailed structural confirmation of **4-Nitrophthalimide**. The 1H and ^{13}C NMR spectra define the carbon-hydrogen framework, the IR spectrum identifies the characteristic functional groups (imide, nitro, and aromatic ring), and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation pathways. This comprehensive analysis serves as a valuable resource for researchers and scientists working with this important chemical compound, ensuring its accurate identification and facilitating its application in further research and development.

References

- PubChem. 4-Nitrophthalimide. National Center for Biotechnology Information. [\[Link\]](#) [2]2. ResearchGate. Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [\[Link\]](#)

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Sources

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 600 MHz, CD₃OD, experimental) (HMDB0001232) [hmdb.ca]
- 2. 4-Nitrophthalimide | C₈H₄N₂O₄ | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
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